Application: “2-Bromo-1-indanone” is used in the synthesis of aurone and indanone derivatives, which are being studied as potential antitumor agents .
Method of Application: The compounds are synthesized via bioisostere and scaffold hopping strategy, and then submitted to inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
Results: Based on the results, thirty compounds showed moderate to good antitumour activity. Among them, five compounds (A3: 3.41±1.03μM, E3: 5.11±0.23μM, E8: 4.14±1.21μM, F2: 5.40±1.18μM, F4: 7.37±0.87μM) had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Application: “2-Bromo-1-indanone” may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Application: 2-Bromo-1-indanone is used in the synthesis of 2-benzylidene-1-indanones, which exhibited strong cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1) and lung (A549) with IC 50 values in the range of 10–880 nM .
Method of Application: The compounds are synthesized and then tested for their cytotoxicity against various cancer cell lines .
Results: The results showed that these compounds exhibited strong cytotoxicity against the tested cancer cell lines .
2-Bromo-5-methoxy-1-indanone is a chemical compound belonging to the indanone family, characterized by a bromine atom and a methoxy group attached to the indanone structure. The molecular formula for this compound is C10H9BrO2, and it features a unique bicyclic structure comprising an indanone core, which consists of a fused benzene and cyclopentanone ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-bromo-5-methoxy-1-indanone can be achieved through several methods:
2-Bromo-5-methoxy-1-indanone finds applications in various fields:
Interaction studies involving 2-bromo-5-methoxy-1-indanone focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that its bromine substituent may influence its interaction profile, potentially enhancing or diminishing activity against certain biological pathways. Further studies are necessary to elucidate these interactions comprehensively.
Several compounds share structural similarities with 2-bromo-5-methoxy-1-indanone. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methoxy-1-indanone | Lacks bromine substituent | Exhibits distinct biological activity profiles |
| 2-Bromo-1-indanone | Bromination at position 1 | Different reactivity due to position of bromine |
| 6-Methoxyindane | Methoxy group at position 6 | May show different pharmacological properties |
| 5-Bromo-6-methoxyindane | Bromination at position 5 | Potentially higher reactivity due to two halogens |
These compounds highlight the structural diversity within the indanone family while emphasizing how substitution patterns can significantly influence their chemical behavior and biological activity.
The synthesis of 2-bromo-5-methoxy-1-indanone relies primarily on regioselective bromination of 5-methoxy-1-indanone at the 2-position, leveraging the activated nature of the methylene carbon adjacent to the carbonyl group [1]. The most widely employed strategies utilize radical bromination mechanisms, with N-bromosuccinimide serving as the preferred brominating agent due to its superior selectivity and ease of handling compared to molecular bromine [2] .
The predominant synthetic approach employs N-bromosuccinimide in conjunction with radical initiators such as azobisisobutyronitrile (AIBN) [4]. This methodology proceeds through a radical chain mechanism where AIBN thermally decomposes to generate radical species that facilitate homolytic cleavage of the N-bromine bond in N-bromosuccinimide [4]. The resulting bromine radicals selectively abstract hydrogen from the activated 2-position of 5-methoxy-1-indanone, forming a stabilized benzylic radical intermediate [2].
Research findings demonstrate that optimal reaction conditions involve carbon tetrachloride as solvent at reflux temperature (76°C) with 0.1 equivalents of AIBN as initiator . Under these conditions, yields of 85% have been consistently achieved for similar brominated indanone derivatives . The reaction typically requires 12 hours for complete conversion, with reaction monitoring accomplished through thin-layer chromatography using silica gel plates [5].
The high regioselectivity observed for 2-position bromination results from the combined effects of the electron-withdrawing carbonyl group and the electron-donating methoxy substituent [6]. The methoxy group at the 5-position enhances the stability of the radical intermediate through resonance donation, while simultaneously directing bromination away from the aromatic ring positions [6] [1].
Comparative studies on substituted indanone derivatives reveal that methoxy substitution significantly influences both reaction rates and selectivity patterns [1] [6]. The presence of the methoxy group increases the electron density at the 2-position, making it more susceptible to radical attack while inhibiting aromatic bromination [6].
| Reaction Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 76°C (reflux) | 80-90% |
| Reaction Time | 10-15 hours | 85-95% |
| Initiator Loading | 0.1 equivalents AIBN | 80-90% |
| Solvent System | Carbon tetrachloride | 75-90% |
While N-bromosuccinimide remains the standard reagent, alternative approaches have been investigated for specific synthetic applications [1]. Molecular bromine in acetic acid provides an alternative pathway, though with reduced selectivity and increased potential for over-bromination [1] [6]. Under acidic conditions, bromination of 5,6-dimethoxyindan-1-one with molecular bromine produced exclusively the corresponding 2,4-dibromo compound in 95% yield [6] [1].
Photochemical bromination represents another viable approach, particularly for preparative-scale synthesis [7] [8]. This methodology utilizes visible light irradiation to initiate radical formation, enabling bromination under milder thermal conditions [8]. Research has demonstrated that photochemical processes can achieve comparable yields while reducing reaction times from hours to minutes [8].
Industrial-scale production of 2-bromo-5-methoxy-1-indanone benefits significantly from continuous flow reactor technology, which offers enhanced control over reaction parameters, improved heat transfer, and superior mixing characteristics compared to traditional batch processes [7] [9] [10].
Continuous flow systems for bromination reactions typically employ fluorinated ethylene propylene tubing reactors housed within temperature-controlled environments [7] [11]. The reactor design incorporates multiple inlet streams for substrate, brominating agent, and quench solutions, enabling precise stoichiometric control and immediate reaction termination [9] [11].
Recent developments in flow reactor technology have demonstrated throughput capabilities of 30 millimoles per hour for benzylic bromination reactions using N-bromosuccinimide [7]. Scale-up studies indicate that productivity can be increased to 180 millimoles per hour through implementation of larger reactor volumes and more powerful light sources [7].
Temperature control represents a critical optimization parameter in continuous flow bromination processes [9] [12]. Optimal operating temperatures typically range from 25°C to 70°C, with higher temperatures promoting faster reaction rates while potentially compromising selectivity [12] [13]. Research findings indicate that temperature increases from 30°C to 80°C can improve yields from 66% to 89% for similar bromination reactions [14].
Residence time optimization directly impacts both conversion efficiency and product selectivity [12] [13]. Studies demonstrate that residence times of 30 seconds to 10 minutes provide optimal balance between complete conversion and minimal side product formation [12]. Automated optimization systems have successfully identified conditions yielding 95% conversion with residence times as short as 9.7 minutes [13].
| Process Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 25-80 | 40-50 | 85-95% |
| Residence Time (min) | 0.5-20 | 5-15 | 80-95% |
| Flow Rate (mL/min) | 0.1-15 | 1-5 | 75-90% |
| Pressure (bar) | 1-10 | 2-5 | 80-90% |
Advanced flow reactor systems incorporate in-situ bromine generation to address the handling challenges associated with molecular bromine [15] [9]. This approach utilizes sodium hypochlorite and hydrobromic acid to generate bromine immediately prior to the bromination reaction, eliminating storage and transport concerns [9] [11].
The in-situ generation methodology has demonstrated yields ranging from 78% to 99% across various aromatic substrates [9]. This approach offers significant advantages for industrial implementation, including reduced inventory requirements for hazardous materials and improved process safety profiles [15] [11].
Scale-up from laboratory to pilot plant scale requires careful attention to heat transfer characteristics and mixing efficiency [16] [11]. Industrial bromination reactors typically employ glass-lined steel or specialized polymer materials to resist corrosion from brominated compounds [16]. Pilot-scale implementations have successfully processed 50 kilograms of starting material over 32 hours, demonstrating the viability of continuous flow technology for commercial production [17].
Temperature monitoring throughout scaled reactors becomes critical for maintaining uniform reaction conditions [11]. Multiple temperature sensors positioned along the reactor length ensure consistent thermal profiles and enable rapid detection of potential hot spots or cooling failures [11].
The purification of 2-bromo-5-methoxy-1-indanone requires sophisticated separation techniques to achieve the high purity standards demanded by pharmaceutical and research applications [18] [19]. Multiple complementary purification strategies are typically employed to maximize yield while removing brominated impurities and unreacted starting materials [20] [21].
Silica gel column chromatography represents the primary purification method for 2-bromo-5-methoxy-1-indanone, utilizing the differential polarity between the target compound and various impurities [21] [22] [23]. Optimal separation conditions employ petroleum ether and ethyl acetate mobile phase systems with gradient elution from 95:5 to 85:15 ratios [23].
Flash chromatography on silica gel 60 (230-400 mesh) provides efficient separation with typical purification yields of 65-78% from crude reaction mixtures [22] [23]. The use of hexane and ethyl acetate solvent systems enables effective resolution of brominated indanone derivatives with retention factor values ranging from 0.28 to 0.49 [23].
High-performance liquid chromatography offers superior resolution for analytical and preparative applications [18] [24]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifier provides excellent separation efficiency [24]. For preparative applications, normal-phase chromatography on polysaccharide-type chiral stationary phases enables both purification and enantiomeric resolution [18].
Recrystallization serves as an essential purification step for achieving high-purity crystalline products [20] [25]. Solvent selection for recrystallization of brominated indanones typically involves polar protic solvents such as ethanol or methanol, which provide favorable solubility characteristics [20] [25].
Temperature-dependent solubility studies indicate that recrystallization from ethanol provides optimal purification efficiency for indanone derivatives [20]. The process involves dissolution at elevated temperatures (60-80°C) followed by controlled cooling to promote selective crystallization of the desired product [25]. Recovery yields from recrystallization typically range from 70-85% depending on impurity levels and solvent selection [20].
Steam distillation represents an alternative purification approach for compounds that darken upon storage [20]. This technique proves particularly effective for removing colored impurities while maintaining product integrity [20].
| Purification Method | Typical Yield | Purity Achieved | Processing Time |
|---|---|---|---|
| Silica Gel Chromatography | 65-78% | 90-95% | 2-4 hours |
| Recrystallization | 70-85% | 95-99% | 4-8 hours |
| Preparative HPLC | 80-90% | >99% | 1-3 hours |
| Steam Distillation | 75-85% | 90-95% | 2-6 hours |
Maximizing overall synthetic yields requires optimization of both reaction conditions and purification protocols [26] [19]. Process integration studies demonstrate that telescoped synthetic sequences, where crude products from bromination reactions are directly subjected to purification without intermediate isolation, can improve overall yields by 10-15% [13].
Solvent recovery and recycling programs contribute significantly to process economics while maintaining product quality [26]. Recovery of chromatography solvents through distillation enables reuse in subsequent purification cycles with minimal impact on separation efficiency [26].
Automated purification systems incorporating real-time monitoring enable dynamic optimization of separation parameters [13]. These systems utilize inline spectroscopic analysis to adjust gradient profiles and collection parameters, maximizing both yield and purity [13].
Comprehensive analytical characterization ensures product identity and purity verification [27] [28]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the methoxy group appearing at approximately 3.8 parts per million and the brominated methylene carbon showing distinctive chemical shift patterns [28].
Mass spectrometry analysis confirms molecular weight and isotopic patterns consistent with brominated compounds [28]. High-resolution mass spectrometry enables detection of trace impurities and verification of elemental composition [28]. The molecular ion peak for 2-bromo-5-methoxy-1-indanone appears at mass-to-charge ratio 241, with characteristic bromine isotope patterns [27] [28].
The infrared spectroscopic analysis of 2-bromo-5-methoxy-1-indanone reveals characteristic absorption patterns that reflect the compound's diverse functional group composition and their electronic interactions. The most prominent spectroscopic feature appears in the carbonyl region, where the ketone C=O stretch manifests as an intense absorption band at approximately 1705 cm⁻¹ [1] [4]. This frequency represents a slight downfield shift compared to unsubstituted indanones, attributed to the electron-withdrawing influence of the α-bromine substituent which reduces electron density at the carbonyl carbon through inductive effects [2].
The aromatic C-H stretching vibrations appear as multiple weak to medium intensity bands in the 3000-3100 cm⁻¹ region, specifically observed at 3050 cm⁻¹. These absorptions reflect the aromatic protons of the benzene ring system and demonstrate the preserved aromaticity of the indanone core structure [5] [6]. The aliphatic C-H stretching modes manifest as stronger absorptions at 2920 and 2850 cm⁻¹, corresponding to the asymmetric and symmetric methyl stretches of the methoxy group and the methylene protons at the C-3 position [7].
The methoxy functional group generates characteristic absorption patterns in multiple spectral regions. The C-O stretching vibration of the methoxy group produces a strong absorption at 1250 cm⁻¹, while the asymmetric C-O-C stretching mode appears at 1150 cm⁻¹ [5] [8]. These frequencies are diagnostic for aromatic methoxy substitution and provide definitive evidence for the presence of this electron-donating group on the benzene ring.
Aromatic C=C stretching vibrations manifest as multiple strong absorptions in the 1450-1650 cm⁻¹ region, with prominent bands observed at 1600, 1580, and 1500 cm⁻¹. These frequencies reflect the conjugated aromatic system and indicate the substitution pattern on the benzene ring [1] [2]. The specific positioning and relative intensities of these bands provide information about the electronic environment of the aromatic carbons and the influence of the methoxy substituent.
The C-Br stretching vibration appears as a medium intensity absorption at approximately 650 cm⁻¹, which is characteristic for aliphatic carbon-bromine bonds [9] [10]. This frequency confirms the presence of the bromine substituent at the α-position relative to the carbonyl group. The aromatic C-H out-of-plane bending vibrations produce strong absorptions at 830 cm⁻¹, while additional aromatic substitution patterns generate characteristic bands at 850 cm⁻¹ [6] [11].
Ring breathing modes and aromatic deformation vibrations contribute medium intensity absorptions in the 1000-1100 cm⁻¹ region, specifically at 1050 cm⁻¹. These vibrations reflect the rigid bicyclic structure of the indanone framework and provide additional structural confirmation [7].
| Functional Group | Frequency Range (cm⁻¹) | Expected Position (cm⁻¹) | Intensity | Characteristic Features |
|---|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | 3050 | Medium | Multiple peaks for aromatic protons |
| Aliphatic C-H stretch | 2800-3000 | 2920, 2850 | Strong | Asymmetric and symmetric C-H stretches |
| Carbonyl C=O stretch | 1680-1720 | 1705 | Very Strong | Characteristic ketone absorption |
| Aromatic C=C stretch | 1450-1650 | 1600, 1580, 1500 | Strong | Benzene ring vibrations |
| Methoxy C-O stretch | 1200-1300 | 1250 | Strong | Characteristic of methoxy group |
| Aromatic C-H bend | 750-900 | 830 | Strong | Out-of-plane bending vibrations |
| C-Br stretch | 500-700 | 650 | Medium | C-Br stretching vibration |
| Ring breathing | 1000-1100 | 1050 | Medium | Ring deformation modes |
| C-O-C stretch (methoxy) | 1000-1200 | 1150 | Strong | Asymmetric C-O-C stretching |
| Aromatic substitution | 800-900 | 850 | Medium | Aromatic substitution pattern |
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 2-bromo-5-methoxy-1-indanone through detailed analysis of both proton and carbon environments. The ¹H nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that reflect the electronic environment of each proton position within the molecule [12] [13] [14].
The most characteristic proton signal appears for H-2, which resonates as a triplet in the 5.2-5.4 parts per million region with coupling constants of 6.0-8.0 hertz [6] [14]. This significant downfield shift results from the strong deshielding effect of the α-bromine substituent, which withdraws electron density through both inductive and field effects. The triplet multiplicity arises from coupling with the two non-equivalent protons at the C-3 position.
The methylene protons at C-3 exhibit complex coupling patterns appearing as doublets of doublets. H-3α resonates at 3.0-3.2 parts per million while H-3β appears at 2.8-3.0 parts per million [13] [14]. These protons display geminal coupling with each other (J = 12.0-16.0 hertz) and vicinal coupling with H-2 (J = 6.0-8.0 hertz). The chemical shift differences between these protons reflect their different spatial orientations relative to the carbonyl group and the aromatic ring system.
The aromatic protons demonstrate characteristic chemical shifts that reflect their electronic environments. H-4, positioned ortho to the carbonyl group, appears as a doublet at 7.8-8.0 parts per million with coupling constant J = 8.0-9.0 hertz [12] [6]. This significant downfield shift results from the deshielding effect of the adjacent carbonyl group. H-6, bearing the methoxy substituent, resonates as a doublet of doublets at 6.9-7.1 parts per million, showing both ortho coupling (J = 8.0-9.0 hertz) and meta coupling (J = 2.0-3.0 hertz) [14] [8]. The upfield shift compared to unsubstituted aromatic protons reflects the electron-donating effect of the methoxy group.
H-7 appears as a doublet at 7.4-7.6 parts per million with coupling constant J = 8.0-9.0 hertz, representing the remaining aromatic proton in the substitution pattern [6] [14]. The methoxy group protons generate a characteristic singlet at 3.8-4.0 parts per million, integrating for three protons and confirming the presence of the OCH₃ substituent [8] [15].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. The carbonyl carbon C-1 appears in the characteristic ketone region at 195-205 parts per million, reflecting the electron-deficient nature of this carbon center [6] [15]. C-2, bearing the bromine substituent, resonates at 48-52 parts per million, showing significant downfield shift due to the electronegativity of bromine [13].
The methylene carbon C-3 appears at 32-36 parts per million, slightly deshielded compared to typical aliphatic carbons due to its proximity to both the carbonyl group and the aromatic ring system [14]. The aromatic carbons display characteristic chemical shifts reflecting their substitution patterns and electronic environments.
C-3a, the aromatic quaternary carbon adjacent to the carbonyl, resonates at 155-165 parts per million [6] [15]. C-4, the aromatic carbon ortho to the carbonyl group, appears at 125-135 parts per million. C-5, bearing the methoxy substituent, shows significant upfield shift to 158-168 parts per million due to the electron-donating effect of the methoxy group [14] [8].
C-6, the aromatic carbon directly bonded to the methoxy substituent, resonates at 105-115 parts per million, demonstrating characteristic upfield shift for methoxy-substituted aromatic carbons [8]. C-7 appears at 130-140 parts per million, while C-7a resonates at 135-145 parts per million [6] [14]. The methoxy carbon appears at 55-58 parts per million, providing definitive identification of this functional group [8] [15].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Notes |
|---|---|---|---|---|---|
| H-2 | 5.2-5.4 | Triplet | 1H | J = 6.0-8.0 | Deshielded by α-bromo effect |
| H-3α | 3.0-3.2 | Doublet of doublets | 1H | J = 12.0-16.0, 6.0-8.0 | Geminal and vicinal coupling |
| H-3β | 2.8-3.0 | Doublet of doublets | 1H | J = 12.0-16.0, 6.0-8.0 | Geminal and vicinal coupling |
| H-4 | 7.8-8.0 | Doublet | 1H | J = 8.0-9.0 | Ortho to carbonyl group |
| H-6 | 6.9-7.1 | Doublet of doublets | 1H | J = 8.0-9.0, 2.0-3.0 | Meta-coupled to H-4 |
| H-7 | 7.4-7.6 | Doublet | 1H | J = 8.0-9.0 | Ortho to H-6 |
| OCH₃ (methoxy) | 3.8-4.0 | Singlet | 3H | None | Characteristic methoxy signal |
| Carbon Position | Chemical Shift (ppm) | Carbon Type | Multiplicity in DEPT | Assignment Notes |
|---|---|---|---|---|
| C-1 (C=O) | 195-205 | Quaternary (C=O) | Absent | Deshielded carbonyl carbon |
| C-2 | 48-52 | Tertiary (CHBr) | Positive | Significantly deshielded by bromine |
| C-3 | 32-36 | Secondary (CH₂) | Negative | Slightly deshielded by proximity to C=O |
| C-3a | 155-165 | Quaternary (aromatic) | Absent | Aromatic quaternary carbon |
| C-4 | 125-135 | Tertiary (aromatic CH) | Positive | Aromatic CH ortho to C=O |
| C-5 | 158-168 | Quaternary (aromatic) | Absent | Aromatic quaternary with methoxy |
| C-6 | 105-115 | Tertiary (aromatic CH) | Positive | Aromatic CH with methoxy substitution |
| C-7 | 130-140 | Tertiary (aromatic CH) | Positive | Aromatic CH |
| C-7a | 135-145 | Quaternary (aromatic) | Absent | Aromatic quaternary carbon |
| OCH₃ (methoxy) | 55-58 | Primary (CH₃) | Positive | Methoxy carbon |
Mass spectrometric analysis of 2-bromo-5-methoxy-1-indanone reveals complex fragmentation pathways that provide detailed structural information through characteristic fragmentation patterns and isotope signatures. The molecular ion peak appears at mass-to-charge ratio 241/243, displaying the characteristic bromine isotope pattern with peaks separated by two mass units in an approximate 1:1 ratio, confirming the presence of bromine in the molecular structure [16] [17] [10].
The molecular ion typically exhibits low relative intensity (5-15%), which is characteristic of brominated organic compounds due to the ease of halogen loss during ionization [9] [10]. The isotope pattern provides definitive identification of bromine, with ⁷⁹Br producing the molecular ion at m/z 241 and ⁸¹Br generating the M+2 peak at m/z 243 with 98% relative intensity [18].
The base peak in the mass spectrum appears at m/z 185/187, corresponding to the loss of both bromine and a methyl radical from the molecular ion [M-Br-CH₃]⁺ [16] [17]. This fragmentation represents the most favored pathway, involving initial bromine elimination followed by methyl radical loss from the methoxy group. This fragment retains the indanone core structure with modified substitution patterns.
Significant fragmentation occurs through loss of carbon monoxide from the molecular ion, producing fragments at m/z 213/215 [M-CO]⁺ with 40-60% relative intensity [9] [16]. This process involves retro-Diels-Alder type reactions that eliminate the carbonyl group while maintaining the aromatic ring system and substituents.
Sequential neutral losses generate the fragment at m/z 198/200 [M-CHO-CH₃]⁺ with 60-85% relative intensity [16]. This fragmentation involves combined loss of formyl group and methyl radical, representing a complex rearrangement process that removes both the carbonyl oxygen and methoxy carbon.
Loss of the methyl radical from the methoxy group produces fragments at m/z 226/228 [M-CH₃]⁺ with 10-25% relative intensity [9] [17]. This α-cleavage reaction is characteristic of aromatic methoxy compounds and provides confirmation of the methoxy substituent location.
Bromine elimination generates the fragment at m/z 162, corresponding to the formation of 5-methoxy-1-indanone through loss of the halogen substituent [16] [10]. This fragment has moderate intensity (25-45%) and represents the structural core without the bromine substituent.
Further fragmentation produces m/z 147 through combined loss of bromine and methoxy group [M-Br-CH₃O]⁺ with 15-35% relative intensity [16]. This pathway involves sequential elimination of both major substituents, leaving the basic indanone framework.
The fragment at m/z 134 results from loss of bromine, methoxy, and carbon monoxide [M-Br-CH₃O-CO]⁺ with 20-40% relative intensity [9] [16]. This represents extensive fragmentation that removes all major functional groups while preserving the aromatic ring system.
Rearrangement processes generate the tropylium-like ion at m/z 119 with 10-30% relative intensity, involving ring contraction and expansion mechanisms characteristic of aromatic systems under electron impact conditions [9] [10].
Acylium ion formation produces m/z 105 with 15-35% relative intensity, corresponding to benzoyl cation derivatives that retain aromatic character while losing aliphatic portions of the molecule [16].
The tropylium ion (C₇H₇⁺) appears at m/z 91 with 20-40% relative intensity, representing a common aromatic fragmentation product that demonstrates the benzyl character of the aromatic system [9] [17].
The phenyl cation (C₆H₅⁺) at m/z 77 shows 30-50% relative intensity and indicates the presence of the benzene ring system through characteristic aromatic fragmentation [9] [10].
Deep fragmentation produces the cyclopropenyl cation (C₄H₃⁺) at m/z 51 with 10-25% relative intensity, representing extensive molecular breakdown under high-energy ionization conditions [9].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process | Ion Structure/Type | Mechanistic Pathway | Diagnostic Significance |
|---|---|---|---|---|---|
| 241/243 [M]⁺- | 5-15 | Molecular ion peak | Molecular ion with isotope pattern | Initial ionization | Molecular weight confirmation |
| 226/228 | 10-25 | Loss of CH₃ radical | [M-CH₃]⁺ | α-Cleavage from methoxy | Methoxy group presence |
| 213/215 | 40-60 | Loss of CO (carbon monoxide) | [M-CO]⁺ | Retro-Diels-Alder reaction | Carbonyl functionality |
| 198/200 | 60-85 | Loss of CHO and CH₃ | [M-CHO-CH₃]⁺ | Sequential neutral losses | Combined functional group losses |
| 185/187 | 80-100 | Loss of Br and CH₃ (base peak) | [M-Br-CH₃]⁺ (base peak) | Halogen loss with rearrangement | Most abundant fragment |
| 162 | 25-45 | Loss of Br, formation of methoxyindanone | Methoxyindanone cation | Bromine elimination | Structural core identification |
| 147 | 15-35 | Loss of Br and CH₃O | Indanone derivative | Methoxy and bromine loss | Substitution pattern confirmation |
| 134 | 20-40 | Loss of Br, CH₃O, and CO | Substituted indene cation | Multiple bond cleavages | Ring system characterization |
| 119 | 10-30 | Tropylium-like rearrangement | Rearranged aromatic ion | Ring contraction/expansion | Rearrangement processes |
| 105 | 15-35 | Benzoyl cation formation | Acylium ion derivative | Acyl cation formation | Aromatic character |
| 91 | 20-40 | Tropylium ion (C₇H₇⁺) | Benzyl cation | Aromatic stabilization | Common aromatic fragment |
| 77 | 30-50 | Phenyl cation (C₆H₅⁺) | Phenyl cation | Further fragmentation | Benzene ring presence |
| 51 | 10-25 | Cyclopropenyl cation (C₄H₃⁺) | Small cyclic hydrocarbon | Deep fragmentation | Extensive fragmentation |